
Ethyl bromopyruvate
Vue d'ensemble
Description
Chemical Structure and Synthesis
Ethyl bromopyruvate (C₅H₇BrO₃) is an α-halogenated carbonyl compound characterized by a bromine atom at the α-position of the pyruvate ester. Its synthesis typically involves the bromination of ethyl pyruvate. For instance, bromine is added dropwise to heated ethyl pyruvate (70°C), followed by distillation under reduced pressure to yield this compound (91% yield, b.p. 76–78°C/12 mmHg) . Key spectral data includes IR absorption bands at 3480, 2980, and 1730 cm⁻¹ (C=O stretch), and NMR signals at δ 1.34 (CH₃), 4.29 (CH₂Br), and 4.32 (CH₂CH₃) .
Applications in Organic Synthesis
this compound is a versatile electrophile in heterocyclic chemistry. It is widely used in:
- Thiazole Synthesis: Reacts with thioamides or thioureas via Hantzsch thiazole formation to yield ethyl thiazole-4-carboxylates (51–90% yields) .
- Oxazine Formation: Serves as a precursor for ethyl nitrosoacrylate in Hetero-Diels-Alder reactions, enabling the synthesis of bicyclic oxazines .
- Natural Product Synthesis: Used in macrocyclization reactions for compounds like sanguinamide A, leveraging its reactivity under mild conditions (–40°C to –20°C) .
Biological Relevance
Derivatives of this compound exhibit bioactivity, including acetylcholinesterase (AChE) inhibition and antifungal properties .
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction : Le bromopyruvate d'éthyle peut être synthétisé selon plusieurs méthodes. Une méthode courante implique la bromination du pyruvate d'éthyle à l'aide de bromure de brome. La réaction est généralement réalisée en mettant en contact le pyruvate d'éthyle avec du bromure de brome préformé ou avec du bromure de brome généré in situ . Une autre méthode implique l'oxydation et la bromination du lactate d'éthyle à l'aide de N-bromosuccinimide ou de 1,3-dibromo-5,5-diméthylhydantoïne .
Méthodes de Production Industrielle : En milieu industriel, le bromopyruvate d'éthyle est produit en faisant réagir le pyruvate d'éthyle avec du bromure de brome, suivi d'une purification du mélange brut afin d'obtenir du bromopyruvate d'éthyle de haute pureté .
Analyse Des Réactions Chimiques
Types de Réactions : Le bromopyruvate d'éthyle subit divers types de réactions chimiques, notamment :
Réactions de Substitution : Il peut réagir avec des nucléophiles pour former des produits substitués.
Réactions d'Oxydation et de Réduction : Bien que des réactions d'oxydation et de réduction spécifiques impliquant le bromopyruvate d'éthyle soient moins courantes, ses analogues structuraux subissent de telles réactions.
Réactions d'Addition : Il peut participer à des réactions d'addition avec des composés contenant des atomes d'hydrogène actifs.
Réactifs et Conditions Communs :
Nucléophiles : Imidazole, pyrazole et autres azoles.
Agents Oxydants : N-bromosuccinimide, bromure de brome.
Principaux Produits Formés :
Applications De Recherche Scientifique
Antibacterial Applications
Broad-Spectrum Antibacterial Activity
EBP has been identified as a promising broad-spectrum antibacterial agent. Research indicates that it effectively inhibits both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis and ESKAPE pathogens, which are notorious for their resistance to conventional antibiotics. In vitro studies have demonstrated that EBP exhibits concentration-dependent bactericidal activity against these pathogens. Specifically, it targets key enzymes such as glyceraldehyde-3-phosphate dehydrogenase (GAPDH), leading to a reduction in ATP levels and inhibiting iron uptake mechanisms in bacteria .
Mechanism of Action
The mechanism by which EBP exerts its antibacterial effects includes:
- Inhibition of GAPDH, pyruvate kinase, isocitrate lyase, and malate synthase.
- Reduction of bacterial biofilm formation at significantly lower concentrations compared to traditional antibiotics like vancomycin.
- Demonstrated efficacy in vivo in murine models, showing comparable results to vancomycin at reduced dosages .
Synthesis and Chemical Properties
Synthesis Methods
EBP is synthesized through various chemical reactions, one notable method involves the reaction of ethyl pyruvate with bromine chloride. This process yields high-purity EBP while producing hydrogen chloride as a byproduct, which is easier to remove than hydrogen bromide produced in previous synthesis methods. The synthesis process can be summarized as follows:
This method not only improves the stability of the product but also enhances the overall yield compared to older techniques .
Pharmaceutical Development
Potential in Drug Development
EBP serves as an intermediate in the synthesis of various pharmaceutical compounds. It has been used to prepare derivatives that show promise as bacterial inhibitors, specifically targeting thiazole and pyrimidine structures. These derivatives are being investigated for their potential therapeutic effects against bacterial infections .
Case Studies and Research Findings
Recent studies have highlighted the potential of EBP in drug repurposing efforts aimed at combating antibiotic resistance. For instance, a study demonstrated that EBP could synergize with existing antibiotics, enhancing their efficacy against resistant strains without negatively interacting with them . This positions EBP as a valuable candidate for further research into new therapeutic strategies.
Mécanisme D'action
Ethyl bromopyruvate exerts its effects through multiple mechanisms:
Inhibition of Glycolysis: It inhibits key enzymes involved in glycolysis, such as glyceraldehyde-3-phosphate dehydrogenase (GAPDH), pyruvate kinase, isocitrate lyase, and malate synthase.
Reduction of ATP Levels: By inhibiting glycolytic enzymes, it leads to a reduction in ATP levels, thereby affecting cellular energy metabolism.
Inhibition of Iron Uptake: It also inhibits transferrin-mediated iron uptake, which is crucial for bacterial growth.
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
Ethyl Bromopyruvate vs. Ethyl Chloropyruvate
Reactivity and Yields
This compound vs. Mthis compound
Ester Group Effects
This compound vs. Other α-Halo Carbonyl Compounds
Bromoacetate Esters (e.g., Ethyl Bromoacetate)
Unique Reactivity of this compound
- Bromine-Mediated Diene Shifts : In Hetero-Diels-Alder reactions, bromine released from this compound oxime induces double-bond shifts in dienes, enabling regioselective oxazine formation (e.g., 3a vs. 3b in Scheme 1 ).
Data Tables
Table 1: Key Reactions of this compound
Table 2: Comparison of α-Halo Carbonyl Compounds
Compound | Key Reaction | Advantage | Limitation |
---|---|---|---|
This compound | Thiazole cyclization | High yields, dual reactivity | Requires careful temp control |
Ethyl Bromoacetate | Alkylation | Simple synthesis | Limited product diversity |
Mthis compound | Ester-sensitive reactions | Polar solvent compatibility | Lower thermal stability |
Activité Biologique
Ethyl bromopyruvate (EBP) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of EBP, focusing on its antibacterial properties, mechanisms of action, and relevant case studies.
Overview of this compound
This compound is a derivative of pyruvic acid, synthesized from ethyl pyruvate and bromine chloride. It serves as an intermediate in the production of various pharmaceuticals and has been investigated for its potential as a broad-spectrum antibacterial agent and an anticancer compound .
EBP has demonstrated significant antibacterial activity against various pathogens, including Mycobacterium tuberculosis (Mtb) and ESKAPE pathogens. The compound exhibits concentration-dependent bactericidal effects, primarily through the inhibition of key enzymes involved in bacterial metabolism. Notably, EBP inhibits glyceraldehyde-3-phosphate dehydrogenase (GAPDH), leading to reduced ATP levels and impaired iron uptake in bacteria .
The following table summarizes the key enzymes inhibited by EBP:
Enzyme | Effect of EBP |
---|---|
GAPDH | Inhibition leads to reduced ATP |
Pyruvate Kinase | Inhibition observed |
Isocitrate Lyase | Inhibition observed |
Malate Synthase | Inhibition observed |
Bactericidal Efficacy
In comparative studies, EBP has shown efficacy similar to or exceeding that of traditional antibiotics like isoniazid and rifampicin against drug-resistant strains of Mtb. In addition, it significantly reduces biofilm formation at concentrations much lower than those required for vancomycin .
Case Study: Neutropenic Murine Model
In a neutropenic murine model of Staphylococcus aureus infection, EBP was tested for its in vivo efficacy. Results indicated that EBP not only reduced bacterial counts effectively but did so at a fraction of the dosage required for vancomycin, showcasing its potential as a therapeutic agent against resistant infections .
Anticancer Potential
In addition to its antibacterial properties, EBP has been investigated for its anticancer effects. It is believed to inhibit the Warburg effect—a phenomenon where cancer cells preferentially utilize glycolysis over oxidative phosphorylation—thereby reducing tumor cell proliferation .
Summary of Research Findings
Recent studies have established EBP as a promising candidate for further development as an antibiotic. Its ability to target both drug-susceptible and resistant strains makes it particularly valuable in the context of rising antibiotic resistance.
Key Findings
- Broad-Spectrum Activity : Effective against both Mtb and ESKAPE pathogens.
- Mechanism : Inhibits critical metabolic enzymes leading to reduced energy production in bacteria.
- In Vivo Efficacy : Demonstrated effectiveness in animal models with lower dosages compared to existing antibiotics.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for ethyl bromopyruvate, and how can reaction conditions be optimized for high yield?
this compound is commonly synthesized via substitution reactions. A high-yield method (94.06%) involves reacting ethyl pyruvate with brominating agents under controlled conditions (e.g., solvent, temperature, and catalyst) . Eco-friendly protocols using disodium phosphate (Na₂HPO₄) and FeCl₃ as catalysts in ethanol under reflux have also been reported, achieving efficient cyclocondensation for heterocyclic compound synthesis . Characterization via ¹H NMR and IR ensures product purity.
Q. What standard analytical techniques are used to characterize this compound and its derivatives?
Key techniques include:
- ¹H/¹³C NMR : To confirm molecular structure and substitution patterns (e.g., in thiazole or imidazole derivatives) .
- IR spectroscopy : To identify functional groups like carbonyl (C=O) and ester (C-O) groups .
- Mass spectrometry (MS) : For molecular weight validation .
- Elemental analysis : To verify stoichiometric composition .
Q. How does this compound exert its antibacterial effects at the molecular level?
this compound inhibits glycolytic enzymes (e.g., GAPDH, pyruvate kinase) in Mycobacterium tuberculosis and ESKAPE pathogens, reducing ATP levels and disrupting iron uptake. Methods to confirm this include:
- Enzyme inhibition assays : Quantify IC₅₀ values for target enzymes .
- ATP quantification : Via luminescence-based assays post-treatment .
- Transcriptomics : To identify downregulated metabolic pathways .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Key precautions include:
- Storage : At 2–8°C in airtight containers, away from ignition sources .
- PPE : Use gloves, goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Work in fume hoods to avoid inhalation .
- Spill management : Neutralize with inert adsorbents and dispose of via hazardous waste protocols .
Advanced Research Questions
Q. How can researchers assess synergistic effects between this compound and existing antibiotics?
Use checkerboard assays to determine fractional inhibitory concentration indices (FICI) against drug-resistant strains. Time-kill kinetics (e.g., over 24–72 hours) can differentiate bactericidal vs. bacteriostatic synergy. This compound showed no antagonism with first-line drugs like vancomycin in Staphylococcus aureus models .
Q. What experimental strategies validate this compound's efficacy against multidrug-resistant (MDR) pathogens?
- MIC assays : Compare minimum inhibitory concentrations (MICs) against MDR M. tuberculosis and ESKAPE pathogens .
- Resistance induction studies : Serial passaging in sub-MIC concentrations to assess resistance development .
- Intracellular killing assays : Measure bacterial survival in macrophages post-treatment .
Q. How are in vivo infection models designed to evaluate this compound's therapeutic potential?
The neutropenic murine thigh infection model is widely used:
- Dosage : this compound (1/25th the dose of vancomycin) reduced S. aureus counts comparably .
- Pharmacokinetics : Measure plasma concentrations via LC-MS to assess bioavailability .
- Histopathology : Evaluate tissue damage and inflammatory responses .
Q. What role does this compound play in synthesizing bioactive heterocyclic compounds?
It serves as a multifunctional electrophile in:
- Thiazole synthesis : Reacts with thioamides under acidic conditions to form 1,3-thiazole-4-carboxylates .
- Imidazole derivatives : Catalyzes cyclocondensation with arylamidines in eco-friendly protocols .
- Quinoxaline intermediates : Forms enamine adducts with benzene-1,2-diamine .
Q. How can researchers quantify this compound's impact on bacterial biofilm formation?
Use crystal violet assays to stain biofilms post-treatment. This compound reduced S. aureus biofilms at 64-fold lower concentrations than vancomycin. Confocal microscopy with LIVE/DEAD staining further visualizes biofilm architecture disruption .
Q. What methodologies determine the specificity of this compound's enzyme inhibition?
- Kinetic assays : Measure enzyme activity (e.g., GAPDH) in cell lysates with varying substrate concentrations .
- Thermal shift assays : Monitor protein stability changes upon ligand binding .
- Structural studies : X-ray crystallography or molecular docking to identify binding sites .
Propriétés
IUPAC Name |
ethyl 3-bromo-2-oxopropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrO3/c1-2-9-5(8)4(7)3-6/h2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VICYTAYPKBLQFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4058780 | |
Record name | Propanoic acid, 3-bromo-2-oxo-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4058780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70-23-5 | |
Record name | Ethyl bromopyruvate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70-23-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl bromopyruvate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000070235 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl bromopyruvate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62182 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Propanoic acid, 3-bromo-2-oxo-, ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Propanoic acid, 3-bromo-2-oxo-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4058780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl bromopyruvate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.663 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Ethyl bromopyruvate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VJ4Z94MM35 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.